molecular formula C8H11BClNO3 B582329 (5-Chloro-2-propoxypyridin-3-yl)boronic acid CAS No. 1217501-43-3

(5-Chloro-2-propoxypyridin-3-yl)boronic acid

Cat. No. B582329
M. Wt: 215.44
InChI Key: PJZHOFJJGXMJEZ-UHFFFAOYSA-N
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Description

“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” is a heterocyclic organic compound . It has a molecular weight of 215.4 and a molecular formula of C8H11BClNO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be achieved through several methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The IUPAC name for this compound is “(5-chloro-2-propoxypyridin-3-yl)boronic acid”. Its canonical SMILES structure is B(C1=CC(=CN=C1OCCC)Cl)(O)O . The InChI Key for this compound is PJZHOFJJGXMJEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be used in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.3±52.0 °C at 760 mmHg . The compound has 4 H-bond acceptors and 2 H-bond donors .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: A study focused on the synthesis of related boronic acids, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, detailed the process and conditions for creating high-purity boronic acids. This research is relevant to understanding the synthesis process of similar compounds like (5-Chloro-2-propoxypyridin-3-yl)boronic acid (Liu Guoqua, 2014).
  • Halopyridinylboronic Acids and Esters: Another study discussed methods for synthesizing and isolating novel halopyridinylboronic acids and esters, highlighting their preparation and potential in creating new pyridine libraries (Bouillon et al., 2003).

Chemical Properties and Applications

  • Boronic Acid Catalysis: Research into boronic acid catalysis, a key property of boronic acids, found new applications in reactions like the aza-Michael addition. This insight into the catalytic properties can inform applications of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in organic synthesis (Hashimoto et al., 2015).
  • Fluorescence Quenching: A study on boronic acid derivatives, including a similar compound, 5-chloro-2-methoxy phenyl boronic acid, investigated their fluorescence quenching properties. This suggests potential applications of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in fluorescence-based sensors or analytical methods (Geethanjali et al., 2015).

Biomedical Research

  • Boronic Acid in Biomedicine: Boronic acids, in general, have been explored for various biomedical applications, including drug development and as enzyme inhibitors. These applications can extend to (5-Chloro-2-propoxypyridin-3-yl)boronic acid, particularly in developing new therapeutic agents (Yang et al., 2003).

Sensing Applications

  • Fluorescent Chemosensors: Boronic acids are known for their role in fluorescent sensors, particularly in detecting bioactive substances. The chemistry of boronic acids like (5-Chloro-2-propoxypyridin-3-yl)boronic acid can be leveraged in designing new fluorescent probes for various applications (Huang et al., 2012).

properties

IUPAC Name

(5-chloro-2-propoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZHOFJJGXMJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681585
Record name (5-Chloro-2-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-propoxypyridin-3-yl)boronic acid

CAS RN

1217501-43-3
Record name (5-Chloro-2-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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